molecular formula C42H56N4O8 B428150 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one CAS No. 5198-52-7

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one

Cat. No. B428150
CAS RN: 5198-52-7
M. Wt: 208.17g/mol
InChI Key: HQHDWXOWQVUKNQ-UHFFFAOYSA-N
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Description

The compound “3-(4-Nitrophenyl)-1,3-oxazolidin-2-one” is a nitrogen-containing heterocyclic compound. It contains a nitrophenyl group, which is a phenyl ring (a six-membered carbon ring) with a nitro group (-NO2) attached . The oxazolidinone part of the molecule is a five-membered ring containing oxygen, nitrogen, and three carbons .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a five-membered oxazolidinone ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a nitro group attached .


Chemical Reactions Analysis

Nitrophenyl compounds can undergo various chemical reactions, including reduction reactions . The oxazolidinone ring can also participate in various reactions, depending on the conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Nitrophenyl compounds are generally crystalline solids .

Scientific Research Applications

Synthesis and Heterocyclization

The reactions involving 2-amino-1-(4-nitrophenyl)ethanol with electrophilic reagents result in the formation of several oxazaheterocycles, including 1,3-oxazolidin-2-one, highlighting its versatility in heterocyclization reactions. These processes are fundamental in developing new synthetic pathways for creating biologically active molecules and materials with potential applications in various fields (Palchikov, 2015).

Antimicrobial Activity

Derivatives of 1,3-oxazolidin-2-one have been synthesized and tested for their antimicrobial efficacy. This research avenue explores the potential of such compounds in combating microbial resistance, offering new solutions for antibiotic development. The work on novel oxazolidinone derivatives showcases their activity against a range of Gram-positive and Gram-negative bacteria, underscoring the compound's role in the ongoing search for new antimicrobials (Chandna et al., 2013).

Material Science and Organic Synthesis

The oxazolidin-2-one ring is a prominent scaffold in synthetic organic chemistry, utilized in constructing enantiomerically pure compounds for asymmetric synthesis. Its application extends beyond pharmaceuticals, touching upon materials science through the development of novel polymers and functional materials. The exploration of oxazolidinone-based antibacterial drugs further exemplifies the compound's significance in medicinal chemistry (Zappia et al., 2007).

Safety and Hazards

Nitrophenyl compounds can be hazardous. They can cause skin and eye irritation and may be harmful if inhaled or swallowed .

Future Directions

Research into nitrogen-containing heterocycles like “3-(4-Nitrophenyl)-1,3-oxazolidin-2-one” is ongoing, as these compounds often have interesting biological activities . Future research could explore the synthesis, properties, and potential applications of this compound.

properties

IUPAC Name

3-(4-nitrophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-9-10(5-6-15-9)7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHDWXOWQVUKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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